1-(5-Chloro-2-propoxyphenyl)ethanone 1-(5-Chloro-2-propoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13379561
InChI: InChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3
SMILES: CCCOC1=C(C=C(C=C1)Cl)C(=O)C
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol

1-(5-Chloro-2-propoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13379561

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-2-propoxyphenyl)ethanone -

Specification

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
IUPAC Name 1-(5-chloro-2-propoxyphenyl)ethanone
Standard InChI InChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3
Standard InChI Key MIPVRIUBAZLUDL-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)Cl)C(=O)C
Canonical SMILES CCCOC1=C(C=C(C=C1)Cl)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(5-Chloro-2-propoxyphenyl)ethanone is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The benzene ring contains three substituents:

  • Chlorine at the para position (C5) relative to the acetyl group.

  • Propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2).

  • Acetyl group (-COCH₃) at the first position (C1) .

This arrangement creates steric and electronic effects that influence reactivity. The propoxy group enhances lipophilicity compared to shorter alkoxy chains, potentially improving membrane permeability in biological systems .

Physical Properties

PropertyValue
Molecular Weight212.67 g/mol
Boiling Point~290–310°C (estimated)
SolubilityLow in water; soluble in ethanol, DMSO
LogP (Octanol-Water)~3.2 (predicted)

These properties suggest utility in organic solvents for synthetic applications but limited bioavailability in aqueous environments .

Synthesis and Optimization

Retrosynthetic Analysis

Two primary routes are plausible:

  • Williamson Ether Synthesis: Introduce the propoxy group to 5-chloro-2-hydroxyacetophenone (CAS 1450-74-4) .

  • Friedel-Crafts Acetylation: Acetylate pre-synthesized 5-chloro-2-propoxyphenol.

Stepwise Synthesis (Route 1)

  • Starting Material: 5-Chloro-2-hydroxyacetophenone (CAS 1450-74-4, 10 mmol).

  • Propoxylation:

    • React with 1-bromopropane (12 mmol) in the presence of K₂CO₃ (15 mmol) in DMF at 80°C for 12 h .

    • Yield: ~85% (estimated based on analogous reactions) .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Reaction:

5-Chloro-2-hydroxyacetophenone+1-BromopropaneK2CO3,DMF1-(5-Chloro-2-propoxyphenyl)ethanone\text{5-Chloro-2-hydroxyacetophenone} + \text{1-Bromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(5-Chloro-2-propoxyphenyl)ethanone}

Alternative Route (Copper-Catalyzed Coupling)

A method adapted from Zhang et al. (2021) for 1-(4-propoxyphenyl)ethanone (CAS 5736-86-7) uses CuSO₄·5H₂O and hydrazine hydrate in ethanol at 78°C . Adapting this for the 5-chloro derivative may require adjusted stoichiometry to accommodate steric effects from the chlorine substituent.

Applications in Pharmaceutical Chemistry

Intermediate for Receptor Agonists

Cyclopropylmethanamine derivatives featuring 5-chloro-2-propoxyphenyl groups (e.g., [2-(5-chloro-2-propoxyphenyl)cyclopropyl]methanamine) are patented as selective 5-HT₂C receptor agonists . These compounds target neuropsychiatric disorders such as anxiety and bipolar disorder, where the chloro-propoxy motif enhances receptor binding affinity .

NLRP3 Inflammasome Inhibition

A 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold demonstrated NLRP3 inhibitory activity in preclinical studies . Replacing methoxy with propoxy could modulate pharmacokinetics, potentially extending half-life through increased lipophilicity .

ParameterRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
StorageCool, dry place; inert atmosphere
Spill ManagementAbsorb with vermiculite; dispose as hazardous waste

Future Directions and Research Gaps

unexplored Synthetic Pathways

  • Enzymatic Catalysis: Lipase-mediated propoxylation could improve regioselectivity.

  • Flow Chemistry: Continuous synthesis to enhance yield and reduce reaction time.

Biological Screening

Despite structural similarities to bioactive compounds, no direct studies on 1-(5-Chloro-2-propoxyphenyl)ethanone’s pharmacological activity exist. Prioritizing assays for kinase inhibition or antimicrobial activity is warranted.

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